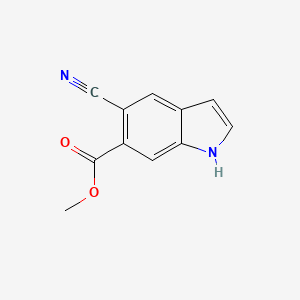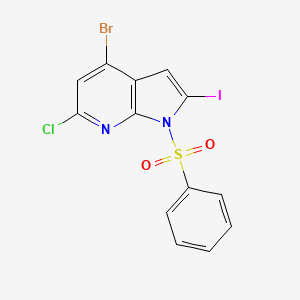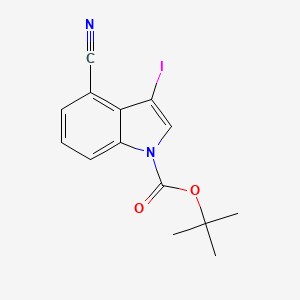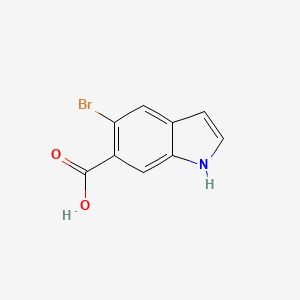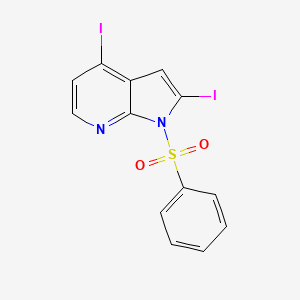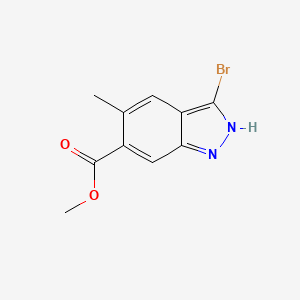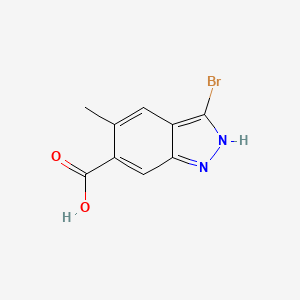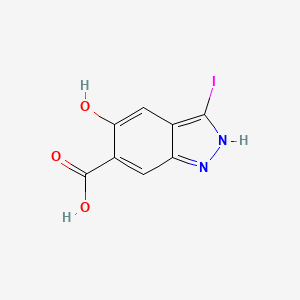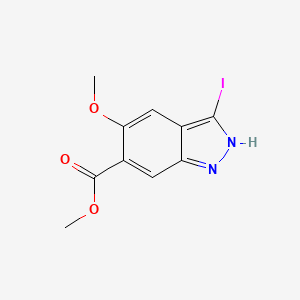
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 3-position, a methoxy group at the 5-position, and a carboxylic acid methyl ester group at the 6-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the iodination of a suitable indazole precursor, followed by the introduction of the methoxy group and the esterification of the carboxylic acid group. The reaction conditions often involve the use of iodine reagents, methanol, and acidic or basic catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid.
Reduction: Formation of 3-Iodo-5-methoxy-(1H)indazole-6-carbinol.
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-indazole-6-carboxylic acid methyl ester: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-indazole-6-carboxylic acid methyl ester: Lacks the iodine atom at the 3-position.
3-Iodo-5-methoxy-1H-indazole: Lacks the carboxylic acid methyl ester group at the 6-position.
Uniqueness
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester is unique due to the combination of the iodine atom, methoxy group, and carboxylic acid methyl ester group on the indazole ring
Properties
CAS No. |
1227270-54-3 |
|---|---|
Molecular Formula |
C10H9IN2O3 |
Molecular Weight |
332.09 g/mol |
IUPAC Name |
methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
MFDCLAQHQIUGHQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(NN=C2C=C1C(=O)OC)I |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NN2)I)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


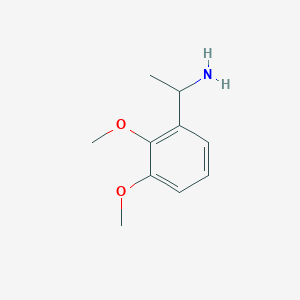
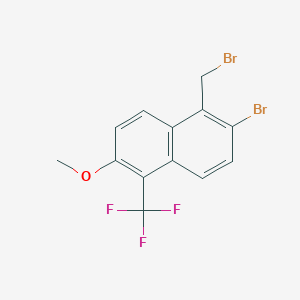
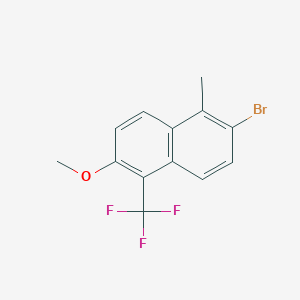
![5-Ethoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3224034.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-1-(phenylsulfonyl)-](/img/structure/B3224061.png)
